molecular formula C27H29N3O3 B243885 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide

Cat. No. B243885
M. Wt: 443.5 g/mol
InChI Key: ZXIFKDQCNNDQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide, also known as MP-10, is a small molecule drug that has been studied extensively for its potential therapeutic applications. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction.

Mechanism of Action

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction. When N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in analgesia and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has been shown to produce analgesia in animal models of acute and chronic pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction. It has been shown to be highly selective for the μ-opioid receptor, with little or no activity at other opioid receptors. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has also been shown to have a long duration of action, which is desirable for a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide is its high selectivity for the μ-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain regulation and addiction. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has also been shown to have a long duration of action, which is useful for studying the pharmacokinetics of the drug. However, one limitation of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide is that it is a small molecule drug, which may limit its potential for clinical use.

Future Directions

There are several future directions for research on N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide. One area of research is the development of more potent and selective agonists of the μ-opioid receptor, which may have greater therapeutic potential. Another area of research is the development of drugs that target other opioid receptors, such as the κ-opioid receptor, which may have different effects on pain and addiction. Finally, research on the pharmacokinetics and safety of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide in humans is needed to determine its potential for clinical use.

Synthesis Methods

The synthesis method of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 4-bromoaniline. The final step involves the reaction of the resulting intermediate with 3,4-dimethylbenzoic acid. The synthesis of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has been optimized to produce high yields and purity, making it suitable for further research.

Scientific Research Applications

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide has been shown to produce analgesia in animal models of acute and chronic pain, and it has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C27H29N3O3/c1-19-4-5-22(18-20(19)2)26(31)28-23-8-10-24(11-9-23)29-14-16-30(17-15-29)27(32)21-6-12-25(33-3)13-7-21/h4-13,18H,14-17H2,1-3H3,(H,28,31)

InChI Key

ZXIFKDQCNNDQTP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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